N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide
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Overview
Description
N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide is a synthetic organic compound that features a thiazole ring, a tert-butyl group, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Attachment of the But-2-ynamide Moiety: The final step involves the coupling of the thiazole derivative with but-2-ynoic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated thiazole derivatives.
Scientific Research Applications
N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and benzothiazole share the thiazole ring structure.
Alkyne Derivatives: Compounds like propargylamine and but-2-yne share the alkyne moiety.
Uniqueness
N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide is unique due to the combination of the thiazole ring, tert-butyl group, and but-2-ynamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-5-6-10(15)13-7-9-8-16-11(14-9)12(2,3)4/h8H,7H2,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLWXIWCKLLTNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CSC(=N1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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